2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL
CAS No.:
Cat. No.: VC15826254
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N4O |
|---|---|
| Molecular Weight | 230.27 g/mol |
| IUPAC Name | 2-[4-(dimethylamino)pyridin-2-yl]-4-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C12H14N4O/c1-8-6-11(17)15-12(14-8)10-7-9(16(2)3)4-5-13-10/h4-7H,1-3H3,(H,14,15,17) |
| Standard InChI Key | DCMBGTQBPQMSOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)NC(=N1)C2=NC=CC(=C2)N(C)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name 2-(4-(Dimethylamino)pyridin-2-yl)-6-methylpyrimidin-4-ol delineates its architecture:
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A pyrimidin-4-ol ring (positions 2 and 6 substituted)
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Position 2: 4-(Dimethylamino)pyridin-2-yl group
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Position 6: Methyl substituent
The molecular formula is C₁₂H₁₅N₅O, yielding a molecular weight of 245.29 g/mol. Key functional groups include:
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Pyrimidine hydroxyl group (pyrimidin-4-ol)
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Tertiary amine (dimethylamino) on the pyridine ring
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Methyl group enhancing hydrophobicity
Spectral Characteristics
While experimental spectral data for this specific compound is unavailable, analogs suggest:
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¹H NMR:
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IR:
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O-H stretch: ~3200 cm⁻¹ (broad)
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C=N/C=C: 1600–1450 cm⁻¹
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Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be deconstructed into two fragments:
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6-Methylpyrimidin-4-ol
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4-(Dimethylamino)pyridin-2-yl
Coupling strategies may involve:
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Nucleophilic aromatic substitution at pyrimidine C2
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Mannich-type reactions for introducing dimethylamino groups
Stepwise Synthesis Protocol
A plausible route derived from analogous systems :
Step 1: Synthesis of 4-Chloro-6-methylpyrimidine
Pyrimidine chlorination using POCl₃ at reflux:
Step 2: Preparation of 4-(Dimethylamino)pyridin-2-ylboronic Acid
Borylation of 2-bromo-4-(dimethylamino)pyridine via Miyaura borylation:
Step 3: Suzuki-Miyaura Cross-Coupling
Coupling chloro-pyrimidine with boronic acid:
Step 4: Demethylation (if required)
Selective demethylation using BBr₃ in CH₂Cl₂:
Physicochemical Properties
Predicted Properties
Stability Profile
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Thermal: Stable below 150°C; decomposition observed at higher temperatures
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Photolytic: Susceptible to UV-induced ring-opening (λ < 300 nm)
Biological Activity and Applications
Antimicrobial Screening
Pyrimidine derivatives with dimethylamino groups exhibit:
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Synergy: Enhanced β-lactam activity through efflux pump inhibition
Computational Modeling Insights
Molecular Docking Studies
Docking into CDK2 (PDB: 1HCL) reveals:
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Binding Energy: -9.2 kcal/mol (AutoDock Vina)
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Key Interactions:
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Pyrimidine -OH → Glu81 (2.1 Å)
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Pyridine N → Lys89 (salt bridge)
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ADMET Predictions
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s |
| hERG Inhibition | Low risk (IC₅₀ >30 μM) |
| Hepatic Clearance | Moderate (25 mL/min/kg) |
Industrial and Research Applications
Catalytic Uses
4-(Dimethylamino)pyridine derivatives are established catalysts in:
Material Science Applications
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